molecular formula C14H18BrN5O12P2S B220137 ((2R,3S,4R,5R)-5-(6-Amino-8-((4-bromo-2,3-dioxobutyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl trihydrogen diphosphate CAS No. 115678-78-9

((2R,3S,4R,5R)-5-(6-Amino-8-((4-bromo-2,3-dioxobutyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl trihydrogen diphosphate

Cat. No.: B220137
CAS No.: 115678-78-9
M. Wt: 622.2 g/mol
InChI Key: XCWZPSOJYVIEHY-QYVSTXNMSA-N
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Description

8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5’diphosphate is a complex organic compound with the molecular formula C14H18BrN5O12P2S and a molecular weight of 622.24 g/mol . This compound is known for its unique structure, which includes a brominated dioxobutyryl group attached to an adenosine diphosphate moiety via a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5’diphosphate typically involves multiple stepsThe reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5’diphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the presence of catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5’diphosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5’diphosphate involves its interaction with specific molecular targets, such as enzymes. For instance, it can act as an inhibitor of cyclic AMP-specific phosphodiesterase, thereby modulating intracellular levels of cyclic AMP. This modulation affects various cellular processes, including signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5’diphosphate apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable tool in both research and industrial applications .

Properties

CAS No.

115678-78-9

Molecular Formula

C14H18BrN5O12P2S

Molecular Weight

622.2 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C14H18BrN5O12P2S/c15-1-5(21)6(22)3-35-14-19-8-11(16)17-4-18-12(8)20(14)13-10(24)9(23)7(31-13)2-30-34(28,29)32-33(25,26)27/h4,7,9-10,13,23-24H,1-3H2,(H,28,29)(H2,16,17,18)(H2,25,26,27)/t7-,9-,10-,13-/m1/s1

InChI Key

XCWZPSOJYVIEHY-QYVSTXNMSA-N

SMILES

C1=NC(=C2C(=N1)N(C(=N2)SCC(=O)C(=O)CBr)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)SCC(=O)C(=O)CBr)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)SCC(=O)C(=O)CBr)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Synonyms

8-((4-bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate
8-BDB-TADP

Origin of Product

United States

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